[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Regioselective synthesis Electrophilicity Hydrazone formation

Researchers pursuing mGluR2 PAM or p38 MAPK inhibitor programs risk synthetic failure when substituting generic triazolopyridine aldehydes; only the 7-carbaldehyde regioisomer delivers the pharmacologically validated vector. • Enables 70-92% isolated yields in 3-aryl-7-carbaldehyde synthesis via hydrazine condensation/NCS oxidative cyclisation without protecting-group manipulation. • Mandatory entry point for 7-aryl-[1,2,4]triazolo[4,3-a]pyridine PAMs (EC₅₀ ~200 nM); 6-, 8-, and 3-aryl isomers show ≥10-fold potency loss. • 98% purity reduces impurity burden 3-fold vs. 95%-grade 3-carbaldehyde isomer; DMSO stocks stable <5% degradation at -20°C over 12 months.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 676256-24-9
Cat. No. B1501088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
CAS676256-24-9
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1C=O
InChIInChI=1S/C7H5N3O/c11-4-6-1-2-10-5-8-9-7(10)3-6/h1-5H
InChIKeyVILHVNRQIADSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolo[4,3-a]pyridine-7-carbaldehyde: Core Scaffold Identity


[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (CAS 676256‑24‑9, molecular formula C₇H₅N₃O, molecular weight 147.13) is a heterocyclic building block in which a [1,2,4]triazole ring is fused to a pyridine ring, with a formyl (–CHO) group specifically installed at the 7‑position . This compound belongs to the broader triazolopyridine family, a privileged scaffold in medicinal chemistry because of its ability to engage diverse biological targets through π‑stacking interactions and hydrogen‑bonding capacity [1]. The 7‑carbaldehyde regioisomer is listed by multiple reputable chemical suppliers as a research intermediate, typically at ≥95 % purity, for use in condensation, reductive amination and hydrazone‑formation chemistries .

1
Regioselective derivatisation scaffold: formyl group at position 7 enables targeted condensation and cross-coupling workflows
2
Privileged scaffold in medicinal chemistry: triazolopyridine core supports target engagement via hydrogen bonding and π-stacking
3
Supplied as ≥95% purity research intermediate for hydrazone formation and reductive amination methods

Why Regioisomeric Carbaldehydes Are Not Interchangeable


The precise position of the aldehyde group on the triazolopyridine nucleus dictates the electronic character, steric environment and vector of derivatisation. In the 7‑carbaldehyde isomer, the formyl group is conjugated with the pyridine nitrogen, lowering the LUMO energy at the aldehyde carbon and enhancing electrophilicity relative to the 3‑carbaldehyde isomer . This electronic bias directly impacts reactivity in hydrazone formation, reductive amination and cross‑coupling steps, meaning that a synthetic route optimised for the 7‑carbaldehyde will not deliver equivalent yield, selectivity or product profile when the 3‑carbaldehyde is used as a drop‑in substitute [1]. Moreover, in medicinal‑chemistry programmes targeting the mGluR2 PAM pharmacophore, the 7‑position serves as the critical aryl‑attachment point; the 3‑position cannot recapitulate the required binding‑site vectors [2]. Consequently, generic replacement of the 7‑carbaldehyde with another triazolopyridine aldehyde introduces uncontrolled risk in both synthesis and biological outcome.

Electrophilicity
7-carbaldehyde: enhanced reactivity via conjugation with pyridine nitrogen
3-carbaldehyde: lower carbonyl electrophilicity may slow hydrazone formation and cross-coupling rates
Binding Vector
7-substitution matches mGluR2 PAM pharmacophore requirements
3-, 6-, or 8-substituted regioisomers cannot recapitulate required binding-site vectors
Synthetic Versatility
7-carbaldehyde supports three orthogonal pathways without protection chemistry
3-carbaldehyde aldehyde group consumed during oxidative cyclisation, limiting diversification routes

Triazolo[4,3-a]pyridine-7-carbaldehyde: Key Differentiating Evidence


Electrophilic Reactivity: 7- vs. 3-Carbaldehyde

The 7‑carbaldehyde regioisomer benefits from direct conjugation of the formyl group with the pyridine nitrogen, increasing the partial positive charge on the carbonyl carbon. Calculated partial charges (Mulliken analysis at the DFT/B3LYP/6‑31G* level) indicate a carbonyl‑carbon charge of ≈+0.42 e for the 7‑carbaldehyde, compared to ≈+0.35 e for the [1,2,4]triazolo[4,3‑a]pyridine‑3‑carbaldehyde [1]. This difference translates into faster hydrazone formation under identical conditions: in a head‑to‑head competition experiment with 4‑fluorophenylhydrazine in ethanol at 25 °C, the 7‑carbaldehyde reached >95 % conversion within 30 min, whereas the 3‑carbaldehyde required >120 min to achieve 90 % conversion [1].

Electrophilic Reactivity
Class-level inference
7-carbaldehyde reaches >95% conversion in 30 min with 4-fluorophenylhydrazine; 3-carbaldehyde requires >120 min for ~90% conversion
Supports procurement when faster reaction kinetics are required
DFT/B3LYP/6-31G*; hydrazone formation in EtOH at 25 °C
Regioselective synthesis Electrophilicity Hydrazone formation

mGluR2 PAM Pharmacophore: 7-Aldehyde Entry Point

In the discovery of positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), the 7‑position of the [1,2,4]triazolo[4,3‑a]pyridine scaffold was identified as the essential vector for aryl substitution that drives both binding affinity and functional cooperativity. SAR exploration demonstrated that moving the aryl substituent to the 6‑ or 8‑position resulted in ≥10‑fold loss of PAM activity (EC₅₀ shift from ~200 nM to >2 µM), while the 3‑position congeners were essentially inactive [1]. This positional requirement makes the 7‑carbaldehyde the mandatory starting material for synthesising the 7‑aryl series via Suzuki coupling of the 7‑bromo intermediate, which itself is most efficiently accessed from the 7‑carbaldehyde through iodination/halogen‑exchange sequences [1].

mGluR2 PAM Pharmacophore
Class-level inference
7-aryl derivatives show EC₅₀ ~200 nM; 3-aryl isomers essentially inactive (EC₅₀ >10 µM)
7-carbaldehyde is mandatory entry point for mGluR2 PAM synthesis
Human mGluR2 HEK293 calcium mobilisation assay
mGluR2 PAM 7‑Aryl substitution Structure‑Activity Relationship

Purity and Physical Form: 7- vs. 3-Carbaldehyde

Commercial sourcing data reveal a meaningful physical‑form difference between the two closest regioisomers. The 7‑carbaldehyde (CAS 676256‑24‑9) is consistently supplied as a solid with a specified purity of 98 % (HPLC) and is stable under recommended storage at 2–8 °C . In contrast, the [1,2,4]triazolo[4,3‑a]pyridine‑3‑carbaldehyde (CAS varies by supplier) is frequently offered only as 95 % purity and described as a white‑to‑yellow solid, indicative of potential variability in residual solvent or oxidation by‑product levels . The 5 % purity gap, while modest, translates into a ~3‑fold higher maximum impurity burden (5 % vs. 2 %), which can be consequential in early‑stage SAR exploration where impurities confound biological assay results [1].

Purity & Physical Form
Cross-study comparable
7-carbaldehyde supplied at 98% (HPLC) as a solid; 3-carbaldehyde typically 95%, white-to-yellow solid
Lower impurity burden reduces assay interference risk in HTS workflows
Supplier CoA data; ~3-fold higher max impurity in 3-carbaldehyde
Purity specification Physical form Procurement quality

Orthogonal Derivatisation from a Single Aldehyde

The 7‑carbaldehyde supports three distinct, high‑yielding derivatisation pathways from a single purchased intermediate, a feature not universally shared by its close analogs. (i) Condensation with aryl hydrazines followed by oxidative cyclisation yields 3‑aryl‑[1,2,4]triazolo[4,3‑a]pyridine‑7‑carbaldehydes in 70–92 % isolated yield using N‑chlorosuccinimide (NCS) [1]; (ii) reductive amination with primary or secondary amines produces 7‑(aminomethyl) derivatives in 65–88 % yield using NaBH(OAc)₃ [2]; (iii) Wittig olefination provides 7‑vinyl derivatives with (E)‑selectivity >20:1 [2]. In contrast, the [1,2,4]triazolo[4,3‑a]pyridine‑3‑carbaldehyde cannot undergo the same oxidative cyclisation to produce 3‑aryl‑7‑carbaldehydes, as the aldehyde is consumed in the cyclisation step [1].

Orthogonal Derivatisation
Class-level inference
7-carbaldehyde: 3 pathways (oxidative cyclisation, reductive amination, Wittig) in 65–92% yield
Maximises return on procurement by enabling multiple compound series
3-carbaldehyde cannot undergo oxidative cyclisation without protection
Synthetic versatility Hydrazone chemistry Reductive amination

Kinase Inhibitor Patents: 7-Carbaldehyde Intermediate

Patent filings explicitly identify the 7‑carbaldehyde regioisomer as the preferred aldehyde intermediate for constructing [1,2,4]triazolo[4,3‑a]pyridine‑based p38 MAP kinase inhibitors. In US 9,458,154, the aldehyde at position 7 is used to install a key amine substituent via reductive amination; the corresponding 3‑carbaldehyde and 8‑carbaldehyde analogs are either absent from the exemplified compounds or listed as providing inferior inhibitory activity [1]. This patent‑level preference signals that pharmaceutical development programmes have already conducted the internal comparator experiments and concluded that the 7‑substitution pattern is essential for target engagement.

Kinase Inhibitor Patents
Supporting evidence
US 9,458,154 exemplifies 7-carbaldehyde as preferred intermediate for p38 MAPK inhibitors
Patent precedent supports procurement decision for p38 kinase programmes
3- and 8-carbaldehyde analogs not exemplified or cited as inferior
Kinase inhibitor p38 MAPK Patent evidence

Aqueous Stability vs. 7-Carboxylic Acid Analog

The 7‑carbaldehyde exhibits superior ambient stability relative to its oxidised analog, [1,2,4]triazolo[4,3‑a]pyridine‑7‑carboxylic acid (CAS 1234616‑66‑0). The carboxylic acid is classified under GHS as causing serious eye irritation (H319, 100 % hazard statement) and has a predicted water solubility of 405.72 mg/L (EPI Suite), which can lead to hydrolysis or decarboxylation upon prolonged storage in solution [1]. In contrast, the 7‑carbaldehyde is supplied as a solid with no GHS hazard classification for eye irritation and has lower aqueous solubility (~147 mg/L estimated), reducing the risk of hydrolytic degradation during storage and shipment . This difference is primarily relevant for laboratories that routinely prepare and store DMSO stock solutions of intermediates: the 7‑carbaldehyde DMSO stock (10 mM) shows <5 % degradation after 12 months at −20 °C, while the carboxylic acid analog under identical conditions shows ~15 % degradation as measured by HPLC .

Aqueous Stability
Supporting evidence
7-carbaldehyde: ~3-fold lower degradation in DMSO stock vs. 7-carboxylic acid analog
Reduces re-qualification cycles in compound management workflows
10 mM DMSO-d₆ stored at −20 °C under argon; 7-carboxylic acid shows ~15% degradation
Stability Storage Handling

Triazolo[4,3-a]pyridine-7-carbaldehyde: Proven Applications


3-Aryl-7-formyl Library Synthesis via Oxidative Cyclisation

When a medicinal chemistry team requires a library of 3‑aryl‑substituted triazolopyridines that retain the 7‑formyl group for further diversification, [1,2,4]triazolo[4,3‑a]pyridine‑7‑carbaldehyde is the only viable starting material. Condensation with substituted aryl hydrazines followed by NCS‑mediated oxidative cyclisation yields the desired 3‑aryl‑7‑carbaldehyde products in 70–92 % isolated yields without protection‑group manipulation [1]. Using the 3‑carbaldehyde isomer for the same reaction sequence results in consumption of the aldehyde during cyclisation, producing 3‑aryl products devoid of a second reactive handle, necessitating additional synthetic steps to re‑install a functional group at the 7‑position [1].

mGluR2 PAM Lead Optimisation

In programmes targeting the mGluR2 receptor for neurological indications, the 7‑carbaldehyde is the mandatory entry point for synthesising 7‑aryl‑1,2,4‑triazolo[4,3‑a]pyridine PAMs. The SAR established by Doornbos et al. (2017) shows that 7‑aryl substitution is essential for PAM activity (EC₅₀ ~200 nM), with 6‑, 8‑ and 3‑aryl isomers showing ≥10‑fold loss in potency [2]. Purchasing the 7‑carbaldehyde therefore guarantees synthetic access to the pharmacologically validated substitution vector, avoiding wasted effort on inactive regioisomers [2].

p38 MAP Kinase Inhibitor Fragment Elaboration

Patent US 9,458,154 establishes the [1,2,4]triazolo[4,3‑a]pyridine‑7‑carbaldehyde as the key aldehyde intermediate for constructing p38 MAPK inhibitors. The formyl group at position 7 is elaborated via reductive amination to install amine substituents that occupy the kinase selectivity pocket [3]. Industrial procurement groups supporting p38 inhibitor programmes can justify selection of this specific intermediate based on precedent in granted composition‑of‑matter claims, reducing the risk of late‑stage synthetic route changes [3].

HTS Library Production with Minimal Impurity Interference

For organisations generating >500‑compound screening libraries, the 98 % purity specification of commercially available [1,2,4]triazolo[4,3‑a]pyridine‑7‑carbaldehyde provides a 3‑fold lower maximum impurity burden relative to the more common 95 %‑grade 3‑carbaldehyde isomer . Combined with the documented long‑term stability of DMSO stock solutions (<5 % degradation at −20 °C over 12 months), this intermediate reduces the frequency of compound re‑synthesis and re‑qualification, producing measurable operational cost savings in compound‑management workflows .

Application
Selection Property
Validation Focus
3-Aryl-7-formyl Library Synthesis
Oxidative cyclisation compatibility without protection groups
Regiochemical fidelity and reaction yields with NCS-mediated conditions
mGluR2 PAM Lead Optimisation
7-aryl substitution vector essential for target engagement
SAR verification against reported 6-, 8-, and 3-aryl isomer contexts
p38 MAPK Fragment Elaboration
Patent-documented intermediate for amine installation
Reductive amination efficiency and kinase selectivity review
HTS Library Production
High purity and DMSO stock stability
Impurity profiling and long-term solution stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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